

Spectroscopic Profile of 1-(4-Chlorophenyl)-2-imidazolidinone: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-2-imidazolidinone

Cat. No.: B087898

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for the compound **1-(4-Chlorophenyl)-2-imidazolidinone**. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a predictive spectroscopic profile based on data from structurally analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of related chemical entities.

Chemical Structure

Chemical Name: **1-(4-Chlorophenyl)-2-imidazolidinone** Molecular Formula: $C_9H_9ClN_2O$

Molecular Weight: 196.63 g/mol CAS Registry Number: 32549-33-0 (for the related 1-(4-Chlorophenyl)-2,4-imidazolidinedione)[1]

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Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(4-Chlorophenyl)-2-imidazolidinone**. These predictions are derived from the analysis of similar structures reported in the literature.^{[2][3]}

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.35	d, J ≈ 8.8 Hz	2H	Ar-H (ortho to Cl)
~7.25	d, J ≈ 8.8 Hz	2H	Ar-H (meta to Cl)
~3.90	t, J ≈ 7.6 Hz	2H	N-CH ₂
~3.50	t, J ≈ 7.6 Hz	2H	N-CH ₂ -C=O
~5.50	br s	1H	N-H

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~165	C=O
~138	Ar-C (ipso to N)
~133	Ar-C (ipso to Cl)
~129	Ar-CH (ortho to Cl)
~120	Ar-CH (meta to Cl)
~45	N-CH ₂
~40	N-CH ₂ -C=O

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3250	Medium, Sharp	N-H Stretch
~3050	Weak	Aromatic C-H Stretch
~2950	Weak	Aliphatic C-H Stretch
~1680	Strong	C=O Stretch (Amide)
~1600, ~1490	Medium	Aromatic C=C Stretch
~1100	Medium	C-N Stretch
~830	Strong	p-Substituted Benzene C-H Bend
~750	Medium	C-Cl Stretch

Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
196/198	100/33	[M] ⁺ / [M+2] ⁺ (due to ³⁵ Cl/ ³⁷ Cl)
167	Moderate	[M - C ₂ H ₃ N] ⁺
139	Moderate	[M - C ₂ H ₃ N ₂ O] ⁺
111	High	[C ₆ H ₄ Cl] ⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(4-Chlorophenyl)-2-imidazolidinone** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be necessary compared to ^1H NMR.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Reference the spectrum to the residual solvent peak of CDCl_3 (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and

allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or clean ATR crystal.
 - Place the prepared sample in the spectrometer's beam path.
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add multiple scans to improve the signal-to-noise ratio.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

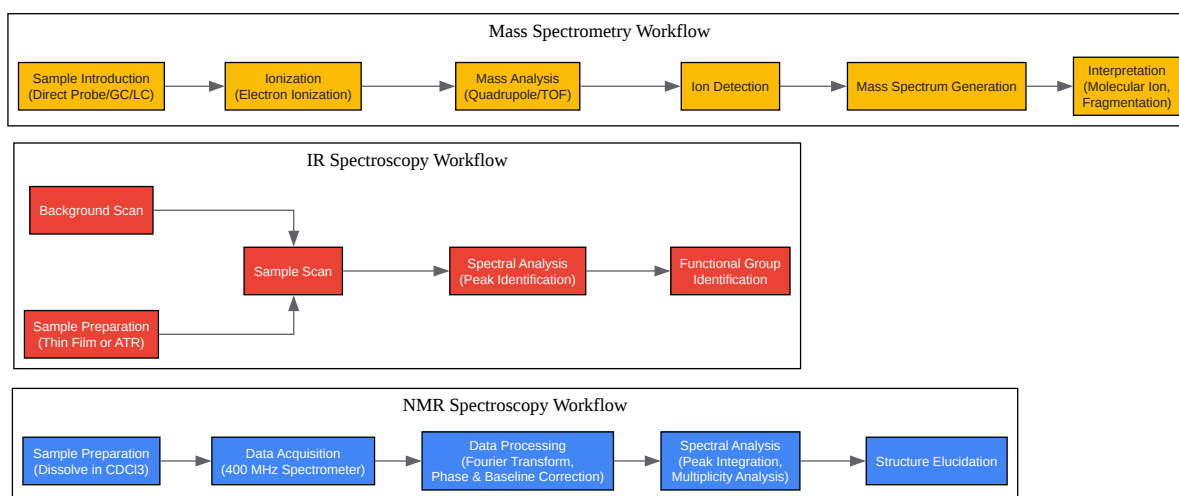
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
- Ionization: Utilize Electron Ionization (EI) at 70 eV. EI is a common technique for volatile and thermally stable compounds.^[4]
- Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

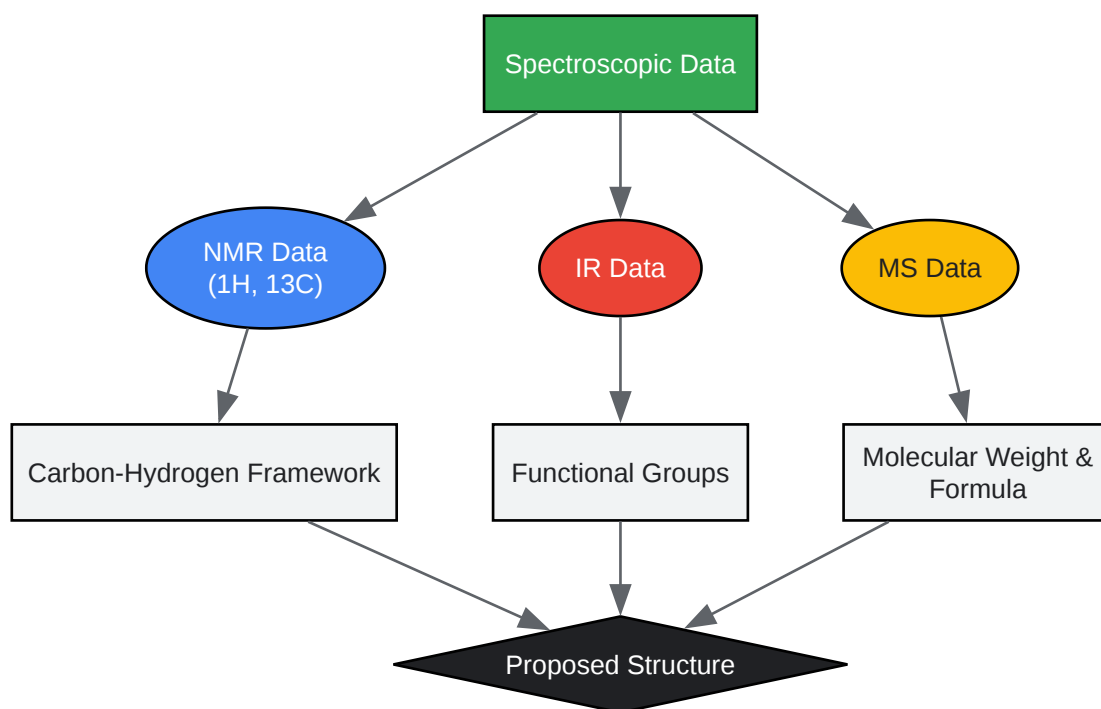
Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analyses.



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Caption: General workflow for spectroscopic analysis.



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Caption: Logic for structure elucidation from spectroscopic data.

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